Ethyl 2,5-dibromo-4-fluorophenylacetate
Overview
Description
Ethyl 2,5-dibromo-4-fluorophenylacetate is a chemical compound. It contains an ethyl ester functional group, a phenyl ring, and halogen substituents (two bromine atoms and one fluorine atom). The presence of these functional groups and substituents can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the phenyl ring and the halogen substituents. The bromine and fluorine atoms are likely to be ortho or para to each other on the phenyl ring, due to the electronic effects of the halogens .Chemical Reactions Analysis
This compound could potentially undergo a variety of reactions. The ester group could undergo hydrolysis, transesterification, or aminolysis. The halogen substituents could potentially be replaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and substituents. It is likely to have a relatively high molecular weight due to the presence of the bromine atoms. The presence of the polar ester group and the halogens could influence its solubility and boiling point .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling Ethyl 2,5-dibromo-4-fluorophenylacetate would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could potentially include reactivity hazards due to the presence of the halogens and health hazards due to potential toxicity .
Future Directions
properties
IUPAC Name |
ethyl 2-(2,5-dibromo-4-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2FO2/c1-2-15-10(14)4-6-3-8(12)9(13)5-7(6)11/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSAKDPPPSRHKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,5-dibromo-4-fluorophenylacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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